molecular formula C13H20O2 B104721 Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate CAS No. 15356-72-6

Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate

Cat. No. B104721
CAS RN: 15356-72-6
M. Wt: 208.3 g/mol
InChI Key: RJLVIISLNKAFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, also known as MTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of citronellol, a naturally occurring compound found in many essential oils, and has been synthesized using different methods.

Mechanism Of Action

Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function and memory.

Biochemical And Physiological Effects

Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Studies have shown that Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in lab experiments is its availability and low cost. Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can be synthesized using relatively simple methods and is readily available from chemical suppliers. However, one limitation of using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is its potential toxicity. Studies have shown that Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can be toxic to certain cell types, and caution should be taken when handling this compound.

Future Directions

There are many potential future directions for research on Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate. One area of interest is the development of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate-based compounds for the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is the use of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate as a natural preservative in food and cosmetic products, due to its antioxidant properties. Further research is needed to fully understand the potential applications of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in these and other fields.
Conclusion
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action and its effects on biochemical and physiological processes. While there are advantages to using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in lab experiments, caution should be taken due to its potential toxicity. There are many potential future directions for research on Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, and further studies are needed to fully understand the potential applications of this compound.

Synthesis Methods

One of the most common methods used to synthesize Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is through the reaction of citronellol with acetic anhydride and pyridine. This process involves the conversion of the hydroxyl group in citronellol to an acetyl group, followed by the elimination of water to form Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate. Other methods of synthesis include the use of different reagents and catalysts, such as sulfuric acid and sodium bisulfite.

Scientific Research Applications

Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been found to have potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been used as a starting material for the synthesis of other compounds, such as fragrances and pharmaceuticals. In biochemistry, Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been studied for its mechanism of action and its effects on biochemical and physiological processes.

properties

CAS RN

15356-72-6

Product Name

Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

methyl (E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate

InChI

InChI=1S/C13H20O2/c1-10-6-5-9-13(2,3)11(10)7-8-12(14)15-4/h7-8H,5-6,9H2,1-4H3/b8-7+

InChI Key

RJLVIISLNKAFCY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=O)OC

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)OC

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)OC

Other CAS RN

15356-72-6

Origin of Product

United States

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